molecular formula C29H36N2O7 B8020924 (4S,5R)-3-[(2S)-3-(1,1-Dimethylethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxopropyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid

(4S,5R)-3-[(2S)-3-(1,1-Dimethylethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxopropyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid

Cat. No.: B8020924
M. Wt: 524.6 g/mol
InChI Key: AVAILEBHPYBEGO-UHFFFAOYSA-N
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Description

(4S,5R)-3-[(2S)-3-(1,1-Dimethylethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxopropyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid is a sophisticated chiral building block primarily employed in solid-phase peptide synthesis (SPPS). This compound integrates two critical protective groups: the acid-labile tert-butoxy (Boc) group on the side chain and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amino function. Its core structure is derived from a 4-oxazolidinecarboxylic acid, which acts as a scaffold to pre-organize the molecule and control stereochemistry. The primary research value of this reagent lies in its ability to introduce a sterically hindered, side-chain-protected amino acid analogue, specifically a derivative of L-threonine or a similar beta-hydroxy amino acid, into a growing peptide chain with high enantiomeric purity. The mechanism of action involves standard Fmoc-SPPS protocols, where the Fmoc group is removed with a base like piperidine to free the amino group for coupling, while the Boc group remains stable, protecting the side chain hydroxyl. This orthogonal protection strategy is essential for the synthesis of complex peptides, as it allows for the sequential and selective deprotection of specific sites. Researchers utilize this compound for the construction of challenging peptide sequences where standard amino acids are insufficient, particularly in the development of therapeutic peptides, peptidomimetics, and for studying structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O7/c1-17-24(26(33)34)31(29(5,6)38-17)25(32)23(16-37-28(2,3)4)30-27(35)36-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,15-16H2,1-6H3,(H,30,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAILEBHPYBEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4S,5R)-3-[(2S)-3-(1,1-Dimethylethoxy)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-oxopropyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid (CAS Number: 1266350-99-5) is a complex oxazolidine derivative with significant potential in pharmaceutical applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of the compound includes an oxazolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a tert-butoxy substituent. The molecular formula is C29H36N2O7C_{29}H_{36}N_{2}O_{7} with a molecular weight of approximately 520.6 g/mol. The presence of these functional groups is crucial for its biological interactions.

PropertyValue
Molecular FormulaC29H36N2O7
Molecular Weight520.6 g/mol
CAS Number1266350-99-5
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in various metabolic pathways. The oxazolidine moiety is known for its role as an inhibitor in protein synthesis by targeting the ribosomal machinery. The Fmoc group enhances the stability of the compound during synthesis and biological testing.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antibiotic Properties : Similar compounds within the oxazolidine class have shown efficacy against Gram-positive bacteria by inhibiting protein synthesis. This compound may share similar mechanisms.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of oxazolidines can modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : Some studies have indicated that oxazolidine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Case Study 1: Antibacterial Activity

In a study assessing the antibacterial properties of oxazolidine derivatives, the compound was tested against various strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting potent antibacterial activity.

Case Study 2: Anti-inflammatory Mechanisms

Research published in Journal of Medicinal Chemistry demonstrated that related compounds could inhibit NF-kB activation in macrophages, leading to decreased expression of TNF-alpha and IL-6. This suggests potential for therapeutic applications in chronic inflammatory diseases.

Research Findings

Recent findings from various studies highlight the following aspects:

  • In vitro Studies : In vitro assays have shown that the compound can inhibit cell proliferation in cancer cell lines such as HeLa and MCF7.
  • In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires sealing in dry conditions at 2–8°C to prevent hydrolysis of the Fmoc group .
  • Hazards : Classified under H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

Structural Analogs in the Oxazolidine Family

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (168216-05-5) C27H32N2O6 480.55 Fmoc, Boc, 2,2,5-trimethyl oxazolidine Hydrolysis-sensitive; conformational rigidity
(4S,5R)-3-(N-α-Fmoc-O-t-Bu-L-tyrosinyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid (920519-31-9) C35H40N2O7 600.70 Fmoc, Tyr(tBu) Enhanced steric bulk due to aromatic side chain; used in pseudo-proline synthesis
(4R,4aR,7aS*)-5-Oxo-6-phenyl-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid C16H15NO4 285.29 Furan-isoindole hybrid, carboxylic acid Exhibits intermolecular O–H···O hydrogen bonding; weak C–H···π interactions

Key Observations :

  • The absence of a fused furan ring (unlike the compound in ) reduces planar rigidity, which may influence crystallinity .

Heterocyclic Variants: Thiazolidines and Morpholines

Table 2: Heterocycle-Based Comparisons

Compound Name (CAS) Heterocycle Molecular Formula Key Features
(2RS,4R)-2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid-(9H-fluoren-2-yl)-amide Thiazolidine C25H23N3O2S Contains sulfur atom; antidiabetic activity in vitro
4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid (832127-84-1) Morpholine C21H21NO6 Six-membered ring with oxygen; high structural similarity (1.00) to target compound

Key Observations :

  • Thiazolidines (e.g., ) exhibit distinct electronic profiles due to sulfur, enabling disulfide bond formation, unlike oxazolidines .

Fmoc-Protected Amino Acid Derivatives

Table 3: Fmoc Group Comparisons

Compound Name (CAS) Molecular Formula Functional Groups Applications
Target Compound C27H32N2O6 Fmoc, Boc, oxazolidine Peptide synthesis; aggregation prevention
Fmoc-(S)-3-Amino-4-(4-trifluoromethylphenyl)-butyric acid (270065-81-1) C27H24F3NO4 Fmoc, trifluoromethylphenyl Enhanced hydrophobicity for membrane permeability studies
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid C21H21NO6 Fmoc, methyl ester Intermediate in β-amino acid synthesis

Key Observations :

  • The trifluoromethylphenyl group in increases lipophilicity compared to the target compound’s aliphatic Boc group, influencing biodistribution .
  • Methyl ester derivatives (e.g., ) are more resistant to hydrolysis than the target compound’s tert-butoxy group, altering stability in acidic conditions .

Q & A

Q. What are the recommended handling and storage protocols for this compound to ensure stability during experiments?

  • Methodological Answer: Due to limited toxicological data, handle under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the oxazolidine ring or Fmoc group. Store at -20°C in moisture-free, airtight containers with desiccants. Avoid prolonged exposure to light, as photodegradation of the Fmoc group is possible . Pre-weigh aliquots in a glovebox to minimize air/moisture contact.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer: Structural confirmation requires a combination of:
  • NMR : ¹H/¹³C/¹⁹F NMR to verify stereochemistry (e.g., coupling constants for oxazolidine substituents) and Fmoc group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and detect impurities.
  • X-ray Crystallography : For resolving stereochemical ambiguities, as demonstrated in similar oxazolidine derivatives .

Q. What safety precautions are critical when working with this compound in laboratory settings?

  • Methodological Answer: Use PPE (gloves, lab coat, goggles) and conduct work in a fume hood. In case of skin contact, wash immediately with soap/water. For accidental inhalation, move to fresh air and seek medical attention. Toxicity data gaps necessitate treating the compound as a potential irritant, with spill protocols aligned with hazardous organic waste disposal .

Advanced Research Questions

Q. How does the oxazolidine ring influence peptide conformation and aggregation during solid-phase synthesis?

  • Methodological Answer: The oxazolidine acts as a pseudoproline motif, disrupting β-sheet formation to prevent peptide aggregation. To study this:
  • Incorporate the compound into model peptides (e.g., amyloid-β fragments) and monitor aggregation via circular dichroism (CD) or Thioflavin T assays.
  • Compare with non-pseudoproline analogs to quantify conformational control efficacy .

Q. What strategies optimize the synthesis yield of this compound under scale-up conditions?

  • Methodological Answer:
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining stereoselectivity .
  • Protecting Group Management : Use tert-butoxy (Boc) for temporary protection of reactive amines, followed by Fmoc introduction under mild bases (e.g., NaHCO₃).
  • Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity fractions .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer:
  • pH Stability Studies : Incubate in buffers (pH 2–10) at 25°C/37°C. Monitor degradation via HPLC at 254 nm (Fmoc absorbance) .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Kinetic Modeling : Calculate half-life (t₁/₂) and activation energy (Eₐ) to predict shelf-life .

Q. What are the structure-activity relationships (SARs) for analogs with modified substituents on the oxazolidine ring?

  • Methodological Answer:
  • Synthesize analogs with varied alkyl groups (e.g., ethyl instead of methyl) or halogenated aryl substituents.
  • Evaluate bioactivity (e.g., enzyme inhibition) using SPR (surface plasmon resonance) or fluorescence polarization assays.
  • Correlate steric/electronic properties (via DFT calculations) with activity trends .

Q. How to design experiments to study the compound’s interactions with biological targets (e.g., proteases)?

  • Methodological Answer:
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to target enzymes.
  • Enzymatic Assays : Measure IC₅₀ values in vitro (e.g., against trypsin/chymotrypsin) with fluorogenic substrates.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How can contradictory data in stability or reactivity studies be resolved?

  • Methodological Answer:
  • Controlled Replication : Repeat experiments under identical conditions (e.g., humidity, solvent batches).
  • Advanced Analytics : Use LC-MS/MS to identify degradation byproducts and trace impurities.
  • Cross-Validation : Compare results with orthogonal techniques (e.g., NMR vs. IR for functional group integrity) .

Q. What computational methods predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer:
  • DFT Calculations : Model transition states for hydrolysis or ring-opening reactions (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
  • Machine Learning : Train models on existing kinetic data for similar oxazolidines to predict reaction outcomes.
  • COMSOL Multiphysics : Simulate solvent effects and diffusion-limited processes in microreactor setups .

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